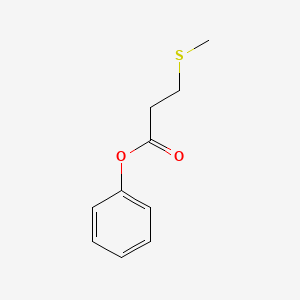

Phenyl 3-methylsulfanylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-13-8-7-10(11)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJFOBUAKUTQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54732-84-2 | |

| Record name | phenyl 3-(methylsulfanyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl 3 Methylsulfanylpropanoate and Analogues

Established Laboratory Synthetic Routes and Conditions

Esterification Reactions Involving 3-Methylsulfanylpropanoic Acid

The most direct route to phenyl 3-methylsulfanylpropanoate is the esterification of 3-methylsulfanylpropanoic acid with phenol (B47542). This type of reaction is a fundamental transformation in organic synthesis. google.com Generally, esterification is an equilibrium-limited reaction, and to achieve high yields, the equilibrium must be shifted towards the product. google.com This can be accomplished by using one of the reactants in excess or by removing one of the products, typically water, from the reaction mixture. google.com

Various catalysts can be employed to facilitate the esterification process. Acid catalysts are common, and the reaction can be performed under different conditions depending on the specific substrates and desired outcomes. google.com For instance, the reaction of 2-(chloromethoxy)-1,3-dimethylbenzene (B8634812) with methyl 3-mercaptopropanoate, followed by hydrolysis, is a method to prepare related compounds like 3-([2,6-dimethylphenoxy]methylthio)propanoic acid. nih.gov

Table 1: Examples of Esterification and Related Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 3-Methylsulfanylpropanoic acid | Phenol | This compound | Acid catalyst | google.com |

| 2-(Chloromethoxy)-1,3-dimethylbenzene | Methyl 3-mercaptopropanoate | Methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate | Diisopropylethylamine, THF, reflux | nih.gov |

| 3-(Methylthio)propanoyl chloride | Amine HCl intermediate | Amide intermediate | Triethylamine (B128534), DCM, room temperature | rug.nl |

Multi-Step Synthesis Strategies for Complex Derivatives Featuring the 3-Methylsulfanylpropanoyl Moiety

More complex molecules incorporating the 3-methylsulfanylpropanoyl group often necessitate multi-step synthetic sequences. libretexts.org These strategies allow for the construction of intricate molecular architectures where the 3-methylsulfanylpropanoyl moiety is a key structural component.

An example of such a strategy is the synthesis of 2-(imidazo[1,5-α]pyridin-1-yl)-1,3,4-oxadiazoles. rug.nlsci-hub.se In this multi-step process, 3-(methylthio)propanoyl chloride is used as a building block to introduce the desired moiety onto a pre-formed heterocyclic scaffold. rug.nlsci-hub.se The reaction of an amine hydrochloride intermediate with 3-(methylthio)propanoyl chloride in the presence of triethylamine in dichloromethane (B109758) (DCM) at room temperature yields an amide intermediate. rug.nl This intermediate then undergoes further transformations, such as cyclization, to afford the final complex product. rug.nl Such multi-step approaches provide the flexibility to build a diverse library of compounds with varied substitutions. sci-hub.se

Another example involves the synthesis of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, where 3-(methylthio)-5-propanoyl-1,2,4-triazine reacts with p-chlorophenylhydrazine hydrochloride. researchgate.net These multi-step syntheses are crucial for accessing novel compounds with potential biological activities.

Stereoselective and Stereospecific Synthesis Approaches

The synthesis of specific stereoisomers of molecules is critical in many areas of chemistry, particularly for pharmaceuticals and materials science. sciencenet.cn Stereoselective and stereospecific methods are employed to control the three-dimensional arrangement of atoms in a molecule.

Utilization of Chiral Pure Starting Materials in Enantioselective Synthesis

One of the most effective strategies for obtaining enantiomerically pure compounds is to start with a chiral pure precursor, a concept often referred to as using the "chiral pool". sciencenet.cn This approach leverages the readily available stereogenic centers from natural products or other chiral sources to build new chiral molecules.

For instance, the enantioselective synthesis of 3-aryl-3-hydroxypropanoic esters, which are valuable building blocks for chiral liquid crystals, has been achieved with high enantiomeric excess (ee) through asymmetric transfer hydrogenation using Ru(II) complexes. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential for creating chiral analogues.

In a different context, the asymmetric synthesis of α-amino acids has been achieved with high enantiomeric excess using modified iron catalysts. thieme-connect.com Similarly, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, was accomplished in a highly efficient and stereoselective manner over 10 steps, starting from benzyloxyacetyl chloride. researchgate.net These examples underscore the power of using chiral catalysts and multi-step sequences to achieve high levels of stereocontrol in the final product. thieme-connect.comresearchgate.net

Scalable Synthetic Protocols and Industrial Production Considerations

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges, including cost-effectiveness, safety, and efficiency. justia.com

Optimization for Enhanced Reaction Efficiency and Yield

Optimizing reaction conditions is paramount for developing scalable synthetic protocols. This involves fine-tuning parameters such as temperature, pressure, catalyst loading, and reaction time to maximize product yield and minimize waste.

For the industrial production of related compounds like 3-(methylthio)propanal, a precursor to D,L-methionine, the catalytic addition of methylmercaptan to acrolein is a key step. google.com The reaction temperature is a critical parameter, with temperatures between 30 to 50°C being suitable at atmospheric pressure to balance reaction velocity and selectivity. google.com

Furthermore, the development of robust and reusable catalysts is a significant consideration for industrial applications. For example, a method for preparing 3-(methylthio)propanal utilizes a catalyst system that can be recovered and reused without significant loss of activity. google.com The optimization of biotransformation processes using non-conventional yeasts has also been explored for the production of flavor compounds like 3-(methylthio)-1-propanol and its derivatives, showcasing an alternative, "natural" route that can be scaled up. unimore.it These optimization efforts are crucial for making the synthesis of this compound and its analogues economically viable on a large scale. justia.com

Chemical Reactivity and Transformation of Phenyl 3 Methylsulfanylpropanoate

Oxidative Transformations of the Sulfanyl Moiety

The sulfur atom in phenyl 3-methylsulfanylpropanoate is in a low oxidation state and is readily oxidized. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidizing agent employed.

Formation of Sulfoxides and Sulfones

The oxidation of the thioether moiety in this compound to a sulfoxide represents the first level of oxidation. This transformation can be achieved using a variety of mild oxidizing agents. Careful control of stoichiometry, typically using one equivalent of the oxidant, is crucial to prevent over-oxidation to the sulfone. researchgate.net

Common oxidizing agents for the formation of sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and sodium periodate (B1199274) (NaIO₄). evitachem.com The reaction with hydrogen peroxide in acetic acid at room temperature can selectively produce the sulfoxide. acs.org For instance, the oxidation of similar thioethers to sulfoxides has been successfully carried out using H₂O₂ in methanol (B129727) with selenium dioxide as a catalyst, which can offer high selectivity. acs.org

Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or an excess of the oxidant, leads to the formation of the corresponding sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide at elevated temperatures are effective for this transformation. evitachem.comacs.org For example, using an excess of H₂O₂ in boiling acetic acid can yield the sulfone in good yields. acs.org

Table 1: Oxidative Transformations of this compound

| Product | Reagents and Conditions | Selectivity |

| Phenyl 3-(methylsulfinyl)propanoate (Sulfoxide) | 1 equivalent H₂O₂ in acetic acid at room temperature acs.org | High for sulfoxide |

| NaIO₄ in a suitable solvent evitachem.com | High for sulfoxide | |

| H₂O₂ with a selenium dioxide catalyst in methanol acs.org | High for sulfoxide | |

| Phenyl 3-(methylsulfonyl)propanoate (Sulfone) | Excess H₂O₂ in acetic acid at elevated temperature acs.org | High for sulfone |

| KMnO₄ or m-CPBA evitachem.com | High for sulfone |

Reductive Reactions and Product Formation

The reduction of this compound can target either the ester group or the thioether, or both, depending on the reducing agent and reaction conditions.

Reduction of the phenyl ester group can lead to the formation of 3-(methylsulfanyl)propan-1-ol and phenol (B47542). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters to alcohols. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, though its reactivity can be enhanced with certain additives. masterorganicchemistry.comoup.com

The thioether group is generally stable to many reducing agents. However, under specific conditions, such as with Raney nickel, desulfurization can occur, leading to the formation of a hydrocarbon. Hydrogenolysis in the presence of certain metal catalysts can also cleave the C-S bonds. nih.gov The reduction of aromatic thioethers with lithium aluminum hydride has been reported to yield the corresponding thiol. beilstein-journals.org

Table 2: Potential Reductive Transformations of this compound

| Functional Group Targeted | Reagent | Potential Products |

| Phenyl Ester | Lithium Aluminum Hydride (LiAlH₄) nih.gov | 3-(Methylsulfanyl)propan-1-ol and Phenol |

| Thioether (Desulfurization) | Raney Nickel | Phenyl propanoate and Methane |

| Thioether (to Thiol) | Lithium Aluminum Hydride (LiAlH₄) beilstein-journals.org | Phenyl 3-mercaptopropanoate |

Nucleophilic Substitution Reactions Involving Key Functional Groups

Nucleophilic attack can occur at several electrophilic sites within the this compound molecule. The primary sites for nucleophilic substitution are the carbonyl carbon of the ester and the carbon atoms adjacent to the sulfur atom.

The carbonyl carbon of the phenyl ester is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the ester bond. This is exemplified by the hydrolysis of the ester, where a nucleophile such as a hydroxide (B78521) ion attacks the carbonyl group. quora.com This reaction proceeds through a tetrahedral intermediate. rsc.org

The carbon atoms in the propyl chain, particularly the one alpha to the sulfur (Cα) and the one beta to the sulfur (Cβ), can also be sites for nucleophilic substitution, although this is generally less facile than attack at the carbonyl carbon. The reactivity at these positions can be influenced by the nature of the nucleophile and the reaction conditions. For β-thioethers, nucleophilic substitution is a known process. nih.gov

Reactivity at the Phenyl and Ester Linkage Sites

The phenyl ring and the ester linkage are key reactive sites in this compound.

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. Alkaline hydrolysis, also known as saponification, is typically irreversible and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. quora.com Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Pathways of Chemical Degradation

The chemical degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the ester bond and oxidation or cleavage of the thioether linkage.

Hydrolysis of the ester bond is a major degradation pathway, leading to 3-methylsulfanylpropanoic acid and phenol. This can occur under both acidic and basic conditions. quora.com

Oxidative degradation of the thioether moiety can occur in the presence of environmental oxidants, leading to the formation of the corresponding sulfoxide and sulfone, as detailed in section 3.1.1. evitachem.comacs.org

Biodegradation is another potential pathway for the degradation of sulfur-containing esters. Microorganisms can metabolize such compounds, often starting with the hydrolysis of the ester linkage followed by the degradation of the resulting carboxylic acid and alcohol. Some fungi have been shown to cleave thioether bonds.

Biochemical Pathways and Biological Formation of 3 Methylsulfanylpropanoate Esters

Biosynthesis from Sulfur-Containing Amino Acids

Methionine is a crucial precursor for a wide array of volatile sulfur compounds (VSCs), including 3-methylsulfanylpropanoate esters. nih.govtandfonline.com The catabolism of methionine is a key process in the flavor development of many fermented products, such as cheese. tandfonline.comtandfonline.com In these processes, methionine is first broken down into methanethiol (B179389) (MTL). tandfonline.com This initial step is critical as MTL serves as the intermediate for the subsequent formation of other sulfur-containing compounds like dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and S-methylthioesters. tandfonline.com

The conversion of methionine to these flavor compounds is not a simple, single-step reaction but involves complex metabolic pathways. In plants, for instance, the biosynthesis of methionine involves three convergent pathways that source the carbon backbone from aspartate, the sulfur atom from cysteine, and the methyl group from serine. nih.gov The final steps unique to methionine synthesis in higher plants involve the enzymes cystathionine (B15957) γ-synthase, cystathionine β-lyase, and methionine synthase. nih.gov

In various microorganisms, the degradation of methionine can proceed through different routes. One of the most significant is the Ehrlich pathway, where amino acids are converted to their corresponding fusel alcohols. nih.govyeastgenome.org This pathway involves a transamination reaction, followed by decarboxylation and a final reduction step. nih.gov In the context of methionine, this pathway can lead to the formation of methionol (B20129) (3-(methylthio)-1-propanol), a precursor for 3-methylsulfanylpropanoate esters. researchgate.net

The regulation of methionine metabolism is complex and varies among different organisms. In some bacteria, the expression of genes involved in methionine metabolism is controlled by the availability of sulfur sources and is subject to regulation by specific proteins. asm.org For example, in Lactococcus lactis, the transcription regulators MtaR and CmbR are involved in controlling the expression of genes related to both cysteine and methionine metabolism. asm.org

The significance of methionine as a precursor is underscored by its higher concentration in food components like caseins compared to other sulfur-containing amino acids, making it the primary origin of many sulfur compounds in cheese. tandfonline.com

While methionine is the primary precursor for many volatile sulfur compounds, cysteine also plays a notable role in their biosynthesis. asm.org Cysteine is a sulfur-containing amino acid that is central to the redox balance in cells and can be a source for the sulfur atom in other compounds. nih.gov In many bacteria, inorganic sulfur is first assimilated into cysteine, which then provides the sulfur for methionine biosynthesis through a process called transsulfurylation. nih.gov

The metabolism of cysteine can directly lead to the formation of flavor compounds. For example, cysteine can be converted to 3-mercaptopyruvate, which can then be a substrate for the production of hydrogen sulfide (B99878) (H₂S). mdpi.com Although not a direct precursor to 3-methylsulfanylpropanoate esters, the metabolic pathways of cysteine are interconnected with those of methionine.

The enzymatic machinery for cysteine metabolism is present in a wide range of organisms. In the brain, for example, enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are involved in cysteine metabolism and the production of H₂S. nih.gov Similar enzymatic activities are found in microorganisms involved in food fermentation, highlighting the potential for cysteine to contribute to the pool of sulfur-containing flavor compounds.

Microbial Metabolic Processes in Formation

Yeasts, particularly Saccharomyces cerevisiae, are instrumental in the production of a wide array of flavor and aroma compounds during fermentation, including esters. escholarship.orgmdpi.com These volatile esters are key contributors to the sensory profile of fermented beverages like wine and beer. frontiersin.org The formation of these esters is primarily catalyzed by alcohol acyltransferases (AATs), which facilitate the reaction between an acyl-CoA and an alcohol. frontiersin.org

In the context of 3-methylsulfanylpropanoate esters, the necessary precursors are 3-methylsulfanylpropanoic acid (or its CoA derivative) and an alcohol, such as ethanol (B145695) or a higher alcohol. The production of the sulfur-containing acid portion is linked to the catabolism of methionine. researchgate.net Saccharomyces cerevisiae can metabolize L-methionine to produce methionol (3-(methylthio)-1-propanol), which can then be a precursor for the corresponding ester. researchgate.net

Several AATs have been identified in S. cerevisiae, each with different substrate specificities. The most well-studied are encoded by the ATF1 and ATF2 genes, which are primarily responsible for the synthesis of acetate (B1210297) esters like ethyl acetate and isoamyl acetate. nih.govresearchgate.net Another family of AATs, the Eat family, also contributes to ethyl acetate synthesis. frontiersin.org While these enzymes are mainly associated with acetate and medium-chain fatty acid esters, their potential role in the formation of 3-methylsulfanylpropanoate esters, given the presence of the necessary precursors, is an area of active research.

The production of esters by yeast is influenced by various factors, including the yeast strain, fermentation conditions, and the composition of the growth medium. frontiersin.org For instance, the availability of precursor amino acids, such as methionine, can significantly impact the formation of their corresponding flavor compounds. nih.gov

Bacteria, including species like Klebsiella pneumoniae, are also capable of metabolizing sulfur-containing amino acids and producing volatile sulfur compounds. researchgate.net Klebsiella pneumoniae possesses metabolic pathways for both the assimilation of inorganic sulfur and the metabolism of organic sulfur compounds like methionine and cysteine. researchgate.netkegg.jp

This bacterium can utilize methionine as a sulfur source, indicating the presence of enzymatic machinery to break down this amino acid. nih.gov One of the key pathways for methionine metabolism in K. pneumoniae is the transsulfurylation pathway, which can lead to the production of methanethiol. researchgate.net As with yeasts, methanethiol can serve as a precursor for other volatile sulfur compounds.

While the direct production of phenyl 3-methylsulfanylpropanoate by K. pneumoniae is not extensively documented, the bacterium's ability to metabolize methionine and produce related sulfur compounds suggests a potential role. researchgate.net The metabolic capabilities of K. pneumoniae and other enteric bacteria in producing a diverse range of compounds are being increasingly recognized. biorxiv.org

The formation of 3-methylsulfanylpropanoate esters relies on specific enzymatic reactions and metabolic pathways. Two key elements in this process are the Ehrlich pathway and the action of acetyltransferase systems.

The Ehrlich pathway is a crucial metabolic route for the catabolism of amino acids, including the sulfur-containing amino acid methionine. yeastgenome.org This pathway involves three main steps:

Transamination: The amino group of the amino acid is transferred to an α-keto acid, typically α-ketoglutarate, resulting in the formation of a new α-keto acid and glutamate. nih.gov In the case of methionine, this step produces α-keto-γ-(methylthio)butyric acid.

Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde with one less carbon atom. nih.gov For methionine, this results in methional (3-methylthiopropanal).

Reduction: The aldehyde is subsequently reduced to its corresponding alcohol. nih.gov Methional is reduced to methionol (3-(methylthio)-1-propanol).

This pathway is particularly important in yeast like Saccharomyces cerevisiae for the production of fusel alcohols, which are significant flavor components in fermented beverages. nih.govfrontiersin.org Methionol, produced via the Ehrlich pathway, can then serve as the alcohol precursor for esterification.

Acetyltransferase systems , also known as alcohol acyltransferases (AATs), are the enzymes responsible for the final step of ester synthesis. frontiersin.org These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol, forming an ester and releasing coenzyme A. frontiersin.orgresearchgate.net

The general reaction is: Acyl-CoA + Alcohol ⇌ Ester + Coenzyme A

In the case of this compound, the reaction would involve 3-methylsulfanylpropanoyl-CoA and phenol (B47542). However, in biological systems, the formation of ethyl 3-methylsulfanylpropanoate is more common, where ethanol is the alcohol. The synthesis of various esters by these enzymes is a key determinant of the final flavor profile of many fermented products. nih.gov The activity and specificity of these acetyltransferases can vary significantly between different yeast strains and are influenced by fermentation conditions. frontiersin.org

Presence and Biogenesis in Plant Secondary Metabolism (e.g., Glucosinolates)

Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. frontiersin.orgsrce.hr Their biosynthesis is a complex process involving three main phases: chain elongation of amino acids, formation of the core glucosinolate structure, and secondary modifications of the side chain. srce.hrnih.gov The diversity of glucosinolates arises from the use of different amino acid precursors, such as methionine, alanine, leucine, isoleucine, valine, phenylalanine, tyrosine, and tryptophan. plos.org

The core structure of 3-methylsulfanylpropanoate is derived from methionine. In the production of malt (B15192052) whisky, for instance, 3-methylsulfanylpropanoic acid (MTP) and its acetate ester are formed from methionine during fermentation by yeast (Saccharomyces cerevisiae). mdpi.com This suggests a plausible pathway for the formation of the 3-methylsulfanylpropanoate moiety in biological systems.

The biosynthesis of glucosinolates from amino acids involves several key enzymatic steps. plos.org Initially, cytochromes P450 (CYP79 family) catalyze the conversion of the amino acid to an aldoxime. plos.org Subsequent oxidation by the CYP83 family, conjugation to a sulfur donor, and glucosylation lead to the formation of the basic glucosinolate structure. plos.org The vast array of over 200 identified glucosinolates is a testament to the variability of the side chain, which is derived from the initial amino acid. frontiersin.orgnih.gov

While the direct synthesis of this compound from glucosinolates is not explicitly described, the degradation of glucosinolates can lead to various sulfur-containing compounds. frontiersin.orgsrce.hr Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into unstable aglycones, which can then rearrange to form isothiocyanates, nitriles, and other volatile sulfur compounds. frontiersin.orgsrce.hr It is conceivable that under specific conditions, intermediates from this degradation pathway could react with phenolic compounds present in the plant to form phenyl esters, although this is speculative based on the available information.

Table 1: Key Stages in Glucosinolate Biosynthesis

| Phase | Description | Key Enzymes/Families |

| Amino Acid Chain Elongation | Insertion of methylene (B1212753) groups into the side chain of aliphatic amino acids. | - |

| Core Structure Formation | Conversion of the amino acid moiety into the core glucosinolate structure. | Cytochromes P450 (CYP79, CYP83), S-glucosyltransferase, Sulfotransferase |

| Side Chain Modification | Secondary modifications including oxidation, hydroxylation, and methoxylation. | 2-oxoglutarate-dependent dioxygenases (e.g., AOP2, AOP3) nih.gov |

Esterification Mechanisms in Biological Systems

The formation of esters in biological systems is a common biochemical reaction, often catalyzed by esterase or lipase (B570770) enzymes. In the context of 3-methylsulfanylpropanoate esters, the process of transesterification is a key mechanism. For example, in the analysis of bacterial lipids, a methanolic trimethylsulfonium (B1222738) hydroxide (B78521) solution is used to simultaneously lyse cells and transesterify the lipid fraction, forming fatty acid methyl esters (FAMEs). mdpi.com This laboratory technique mimics a potential biological process where an alcohol group is exchanged.

During fermentation in spirits production, yeast produces a variety of volatile esters, such as ethyl hexanoate (B1226103) and 3-methylbutyl acetate, which contribute to the final aroma. mdpi.com This ester formation is a crucial part of the fermentation process. While the specific enzymes responsible for the synthesis of this compound are not identified in the search results, it is likely that non-specific esterases or lipases could catalyze the esterification of 3-methylsulfanylpropanoic acid with phenol or a related phenolic precursor within a biological system.

Biological Degradation and Interconversion Pathways

The degradation of sulfur-containing compounds is an important process in many organisms. Marine bacteria from the Roseobacter clade, for instance, are known to degrade 3-(dimethylsulfonio)propanoate (DMSP). nih.gov When these bacteria were exposed to analogues of DMSP, they were able to break them down, releasing various sulfur volatiles. nih.gov One proposed degradation pathway involves the deallylation of a DMSP analogue to 3-(allylsulfanyl)propanoic acid, which is then further broken down. nih.gov This indicates that the carbon-sulfur bond in such molecules is susceptible to enzymatic cleavage.

In some bacteria, the degradation of fatty acids occurs in two-carbon units. mdpi.com It is plausible that 3-methylsulfanylpropanoate could be metabolized through a similar pathway, potentially involving beta-oxidation, although this is not explicitly stated.

Furthermore, interconversion between different sulfur-containing compounds can occur. For example, the synthesis of methyl 3-(allyldisulfanyl)propanoate can be achieved from dimethyl 3,3'-disulfanediyldipropanoate and diallyl disulfide, demonstrating the potential for disulfide exchange reactions. nih.gov Also, methyl 3-methylthiopropanoate can be oxidized to methyl 3-(methylsulfonyl)propanoate, indicating that the sulfur atom can undergo oxidation in biological or chemical systems. nih.gov These reactions highlight the dynamic nature of sulfur-containing metabolites and their potential for various transformations within a biological context.

Advanced Analytical Characterization of Phenyl 3 Methylsulfanylpropanoate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Phenyl 3-methylsulfanylpropanoate from various matrices, a critical step for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govnih.gov In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. nih.govmdpi.com The separated compounds then enter the mass spectrometer, which provides detailed mass spectra for identification.

Key parameters in GC-MS analysis include the type of capillary column, carrier gas flow rate, and oven temperature programming. nih.govacademicjournals.org For instance, a common setup might involve a non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, with helium as the carrier gas. mdpi.com The oven temperature is typically programmed to ramp up gradually to ensure the effective separation of compounds with different volatilities. nih.govacademicjournals.org The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the confident identification of this compound by comparing its spectrum to established libraries like the NIST library. academicjournals.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS)

For highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers significantly enhanced separation power. fmach.itnih.gov This advanced technique utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power compared to conventional one-dimensional GC-MS. fmach.itresearchgate.net This is particularly useful for separating co-eluting compounds that would otherwise overlap in a single-column separation. chromatographyonline.com

In a typical GC×GC-TOF-MS setup, a non-polar column can be used in the first dimension and a more polar column in the second. fmach.it A modulator traps and then re-injects fractions of the eluent from the first column into the second, creating a two-dimensional chromatogram. chromatographyonline.com The use of a TOF-MS is advantageous due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. nih.govchromatographyonline.com This technique has been successfully applied to differentiate wine varietals by identifying key volatile compounds, including sulfur-containing esters like ethyl 3-(methylsulfanyl)propanoate, a compound structurally related to this compound. fmach.itmdpi.com

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. nih.govnih.gov For compounds like this compound, which possess aromatic character, reversed-phase HPLC is often the method of choice. elementlabsolutions.comchromatographyonline.com In this mode, a non-polar stationary phase (e.g., C18 or phenyl-based) is used with a polar mobile phase. elementlabsolutions.com

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Phenyl-based stationary phases can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte's phenyl group and the stationary phase. elementlabsolutions.comchromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. nih.gov

Mass Spectrometric and Spectroscopic Approaches for Structural Elucidation

Following separation, mass spectrometry and spectroscopy are employed to confirm the identity and structure of this compound.

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF-MS, ESI-MS)

Advanced mass spectrometry techniques provide detailed information about the molecular weight and structure of analytes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique primarily used for the analysis of large biomolecules, but its principles can be applied to smaller organic molecules. mdpi.combruker.com In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. mtoz-biolabs.com This results in the generation of predominantly singly charged ions, simplifying the mass spectrum and providing a clear indication of the molecular weight. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds. nih.gov It can be readily coupled with liquid chromatography (LC-ESI-MS). nih.gov In ESI, a high voltage is applied to a liquid stream of the sample, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. nih.gov ESI can operate in both positive and negative ion modes, offering flexibility in analyzing a wide range of compounds. chemrxiv.org For a compound like this compound, ESI could potentially be used to generate protonated molecules [M+H]⁺ for mass analysis. Tandem mass spectrometry (MS/MS) can be performed with ESI to induce fragmentation and obtain structural information. researchgate.netcopernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. Based on the structure of this compound, a detailed prediction of its ¹H and ¹³C NMR spectra can be made.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the propanoate backbone, and the methyl protons of the methylsulfanyl group.

Phenyl Group: The five protons on the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the electronic environment, with protons ortho to the ester oxygen appearing at a slightly different shift than the meta and para protons.

Propanoate Chain: The two methylene (B1212753) groups (-CH₂-) of the propanoate chain form an A₂B₂ system and are expected to appear as two distinct triplets. The methylene group adjacent to the carbonyl (C=O) group would be deshielded and is predicted to resonate around δ 2.9 ppm. The other methylene group, adjacent to the sulfur atom, is expected at a slightly lower chemical shift, around δ 2.8 ppm.

Methylsulfanyl Group: The three protons of the methyl group (-SCH₃) are chemically equivalent and not coupled to other protons, and would therefore appear as a sharp singlet. This signal is anticipated to be the most upfield, at approximately δ 2.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, in the range of δ 170-172 ppm.

Phenyl Carbons: The phenyl carbons will produce several signals in the aromatic region (δ 121-151 ppm). The carbon atom directly attached to the ester oxygen (ipso-carbon) is expected around δ 150 ppm, while the other aromatic carbons will appear between δ 121 and 130 ppm.

Propanoate Carbons: The methylene carbons of the propanoate chain are predicted to appear in the aliphatic region, with the carbon alpha to the carbonyl at approximately δ 34 ppm and the carbon adjacent to the sulfur at around δ 28 ppm.

Methylsulfanyl Carbon: The methyl carbon of the methylsulfanyl group is expected to be the most upfield signal, at approximately δ 15 ppm.

Predicted NMR Data for this compound

| Assignment | ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

|---|---|---|

| -SCH₃ | ~2.1 ppm (singlet, 3H) | ~15 ppm |

| -S-CH₂- | ~2.8 ppm (triplet, 2H) | ~28 ppm |

| -CH₂-C=O | ~2.9 ppm (triplet, 2H) | ~34 ppm |

| Aromatic C-H | ~7.0-7.5 ppm (multiplet, 5H) | ~121-130 ppm |

| Aromatic C-O | - | ~150 ppm |

| C=O | - | ~170-172 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the following absorption bands are predicted:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1770 cm⁻¹. This is a key diagnostic peak.

C-O Stretch: The stretching vibrations of the ester C-O bonds will likely produce two bands, one for the (C=O)-O bond and another for the O-Phenyl bond, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the phenyl ring are expected around 1600 cm⁻¹ and 1490 cm⁻¹.

C-H Stretch: The spectrum will show C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while aliphatic C-H stretches (from the propanoate and methyl groups) will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C-S Stretch: The carbon-sulfur stretch of the thioether is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹, making it often difficult to identify definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. The primary chromophore in this compound is the phenyl ring. The ester and thioether groups themselves are weak chromophores. Therefore, the UV spectrum is expected to be dominated by the π → π* transitions of the benzene (B151609) ring, showing a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) around 250-270 nm.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

For the analysis of trace amounts of this compound, especially in complex matrices like environmental or food samples, direct injection into a chromatographic system may not provide adequate sensitivity or selectivity. Sample preparation, often involving a derivatization step, is crucial. Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. research-solution.com This can improve volatility for gas chromatography (GC), enhance detector response, and increase extraction efficiency. research-solution.commdpi.com

Methodological Advances in Pre-column and Post-column Derivatization

Derivatization can be performed before (pre-column) or after (post-column) chromatographic separation. psu.edulibretexts.org

Pre-column Derivatization: This is the most common approach, where the analyte is derivatized prior to injection. libretexts.org For a molecule like this compound, derivatization could target the thioether group. While thioethers are less reactive than thiols, they can be oxidized to sulfoxides or sulfones, which may have different chromatographic properties or detector responses.

Alternatively, a more common strategy for sulfur compounds involves reduction of the thioether to a thiol (-SH), followed by reaction with a thiol-specific reagent. nih.gov Reagents for thiols that yield highly detectable derivatives include:

N-substituted maleimides: These react with thiols to form stable adducts that can be detected by UV or fluorescence. nih.gov

Dabsyl chloride: This reagent reacts with amines and thiols to produce intensely colored dabsyl derivatives, which are easily detected in the visible range (around 460 nm) by HPLC. dundee.ac.uk

o-Phthaldialdehyde (OPA): Often used for primary amines and amino acids, OPA can also be used for thiols in the presence of an amine to form fluorescent isoindole derivatives. conicet.gov.ar

Post-column Derivatization: In this technique, the sample is first separated by chromatography, and the derivatizing reagent is added to the column effluent just before it enters the detector. psu.edu This method is advantageous for analytes or derivatives that are unstable. libretexts.org A possible post-column strategy for this compound could involve on-line oxidation of the thioether moiety using a reagent like bromine, with the excess reagent being detected electrochemically. psu.edu Another approach could be a ligand-exchange reaction where the separated analyte interacts with a metal-complex, causing a detectable change in absorbance. researchgate.net

Impact of Derivatization on Detectability and Selectivity

Enhanced Detectability:

Improved Chromatographic Behavior: Derivatization can convert polar functional groups (e.g., -SH, -OH, -COOH) that tend to cause peak tailing into less polar, more volatile derivatives, leading to sharper and more symmetrical peaks in GC analysis. research-solution.com For HPLC, converting a hydrophilic molecule into a more hydrophobic one can improve retention on reversed-phase columns. psu.edu

Increased Detector Response: Many derivatizing agents are designed to introduce a "tag" onto the analyte that responds strongly to a specific detector. researchgate.net For HPLC, this involves adding a chromophore for UV-Vis detection (e.g., a dabsyl group) or a fluorophore for highly sensitive fluorescence detection. mdpi.comdundee.ac.uk For GC, attaching halogenated groups (e.g., via pentafluorobenzyl bromide) makes the derivative highly sensitive to an Electron Capture Detector (ECD), allowing for ultra-trace analysis. libretexts.org For mass spectrometry, derivatization can produce fragments that are more characteristic and aid in identification. acs.org

Enhanced Selectivity:

Reaction Specificity: Using a derivatizing agent that reacts with a specific functional group allows for the selective detection of all compounds containing that group within a complex mixture. For instance, using a thiol-specific reagent would allow for the selective analysis of sulfur-containing compounds. nih.gov

Chromatographic Resolution: By altering the chemical nature of the analyte, derivatization can change its retention time, which can resolve it from other co-eluting components in the original sample matrix, thereby increasing the selectivity and reliability of the measurement. researchgate.net

Improved Extraction: Derivatization can alter the polarity of an analyte, which can significantly improve its extraction efficiency from an aqueous matrix into an organic solvent during sample cleanup, further separating it from interferences. mdpi.com

Theoretical and Computational Studies of Phenyl 3 Methylsulfanylpropanoate

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. kpi.ua MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions. mdpi.comsemanticscholar.org

For a flexible molecule like Phenyl 3-methylsulfanylpropanoate, with several rotatable bonds, MD simulations are particularly useful for exploring its conformational landscape. acs.orgrsc.orgnih.gov By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with its environment. For instance, MD simulations can reveal how the phenyl and methylsulfanylpropyl groups orient themselves relative to each other and how these orientations might change in different solvents. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. core.ac.uksemanticscholar.org QSPR models are mathematical equations that correlate calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property. scispace.com

For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or solubility. acs.orghep.com.cn The first step in building a QSPR model is to calculate a wide range of molecular descriptors for a set of structurally related compounds with known property values. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to select the most relevant descriptors and build a predictive model. nih.govnih.govmdpi.com A study on the aqueous solubility of sulfur-containing aromatic esters successfully used a genetic algorithm-based approach with quantum chemical descriptors to develop a robust QSPR model. nih.gov

Predictive Models for Physicochemical Parameters in Materials Science

No specific studies were found that apply predictive models to determine the physicochemical parameters of this compound for materials science applications. While models exist to predict properties like refractive index, density, and thermal characteristics for various compounds, research explicitly detailing these predictions for this compound is not available.

In Silico Screening and Rational Design Methodologies

There is no evidence of this compound being a subject of in silico screening or rational design studies in the available literature. Such methodologies are typically employed in drug discovery and materials design to predict the interaction of a molecule with a specific target or to design new compounds with desired properties, but no such research has been published for this specific ester.

Mechanistic Insights from Molecular Electron Density Theory (MEDT)

An analysis of this compound using Molecular Electron Density Theory (MEDT) has not been reported in scientific literature. MEDT is a powerful tool for understanding chemical reactivity and reaction mechanisms by analyzing the changes in electron density. However, this theoretical framework has not been applied to study the reactions or electronic structure of this compound in any published research.

Q & A

Q. What are the validated analytical methods for quantifying Phenyl 3-methylsulfanylpropanoate in complex matrices?

To quantify this compound, researchers often employ ultra-high-performance liquid chromatography (UHPLC) coupled with derivatization techniques. For example, phenyl isothiocyanate derivatives (analogous to methods for histamine detection in tuna samples) can enhance detection sensitivity via UV or fluorescence . Standard protocols include:

- Derivatization : React the compound with phenyl isothiocyanate (1:1 molar ratio) in alkaline conditions to form a stable adduct.

- Chromatographic separation : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and a flow rate of 0.3 mL/min.

- Detection : Monitor at 254 nm (UV) or via fluorescence (ex: 280 nm, em: 340 nm).

Calibration curves should be validated with spiked samples to ensure linearity (R² ≥ 0.995) and recovery rates (90–110%) .

Q. What synthetic routes are recommended for this compound?

A robust synthesis involves thioesterification of 3-methylsulfanylpropanoic acid with phenol derivatives. Key steps include:

- Reagent selection : Use Na₂CO₃ as a base and DMF as a solvent to facilitate nucleophilic substitution (analogous to sulfonate synthesis in Scheme 3 of ) .

- Reaction conditions : Stir at room temperature for 24 hours under inert atmosphere to minimize oxidation of the thioether group.

- Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane 1:4) and confirm purity (>95%) by HPLC or NMR .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Hydrolytic stability is critical for applications in biological systems. A standard protocol involves:

- Buffered solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling intervals : Analyze aliquots at 0, 6, 12, and 24 hours using UHPLC.

- Degradation kinetics : Calculate half-life (t₁/₂) via first-order kinetics. Thioesters typically degrade faster in alkaline conditions, necessitating stabilization strategies like steric hindrance or formulation in liposomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

Optimization requires Design of Experiments (DoE) frameworks. For example:

- Central Composite Design (CCD) : Vary factors like temperature (20–50°C), molar ratio (1:1 to 1:1.5), and reaction time (12–36 hours).

- Response surface analysis : Identify interactions between variables. For instance, higher yields (>85%) are achieved at 30°C with a 1:1.2 molar ratio and 24-hour reaction time.

- Green chemistry metrics : Assess solvent sustainability (e.g., replacing DMF with cyclopentyl methyl ether) and atom economy (≥70%) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Discrepancies often arise from impurities or tautomerism. Mitigation steps include:

Q. How does this compound interact with enzymes like cytochrome P450, and how can this be modeled computationally?

To study enzyme interactions:

- Docking simulations : Use AutoDock Vina to predict binding affinities to CYP3A4 or CYP2D6 active sites.

- In vitro assays : Measure IC₅₀ values using human liver microsomes and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Metabolite identification : Employ LC-MS/MS to detect sulfoxide or desulfurated metabolites, indicating metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address batch-to-batch variability in the purity of synthesized this compound?

Variability often stems from incomplete purification or residual solvents. Solutions include:

- QC protocols : Enforce strict in-process controls (IPC) using HPLC at intermediate steps.

- Advanced purification : Switch from flash chromatography to preparative HPLC for critical batches.

- Statistical process control (SPC) : Track purity trends using control charts (e.g., X-bar and R charts) to identify systemic issues .

Q. What experimental evidence supports the proposed mechanism of thioester bond cleavage in this compound?

Mechanistic studies involve:

- Isotopic labeling : Synthesize the compound with ¹⁸O-labeled phenol; monitor ¹⁸O incorporation into hydrolysis products via MS.

- Kinetic isotope effects (KIE) : Compare hydrolysis rates of protiated vs. deuterated derivatives.

- Computational modeling : Perform DFT calculations to map transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.